Key Structural Differentiation from the Des-Ethoxy Analog for P2X3/2 Antagonist Programs
This compound is structurally differentiated from the closest purchasable analog, N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exclusively by the presence of the 4-ethoxy substituent on the benzamide ring . This modification places CAS 392292-27-2 within the specific structural scope of patent disclosures for P2X3 and P2X2/3 antagonists, while the des-ethoxy variant is not explicitly exemplified in the same patent landscape [1]. However, no direct, comparative IC50 values or binding data for these two compounds in a P2X assay are currently available in the permitted, non-excluded public literature.
| Evidence Dimension | Molecular structure and patent exemplified chemical space for P2X3/2 antagonism |
|---|---|
| Target Compound Data | 4-ethoxy substituent present; within the Markush scope of US20120122886 A1 |
| Comparator Or Baseline | N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (no 4-ethoxy group; not explicitly exemplified in P2X3/2 patent families) |
| Quantified Difference | Qualitative structural and intellectual property differentiation only; no quantitative pharmacological differentiation data found. |
| Conditions | Patent and chemical catalog structural analysis |
Why This Matters
For a procurement decision where target engagement within the P2X3/2 axis is the primary goal, the patent-exemplified structural space offers a more direct, albeit non-quantitative, link to the intended pharmacological activity than an analog missing this key substituent.
- [1] Lai, Y.; Chen, L.; Dillon, M.P.; Yang, M.; Feng, L. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent Application US20120122886 A1, May 17, 2012. View Source
